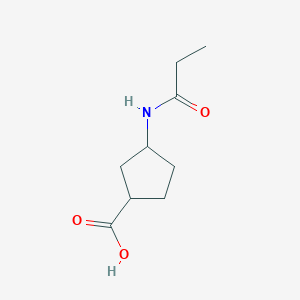

3-Propanamidocyclopentane-1-carboxylic acid

Beschreibung

3-Propanamidocyclopentane-1-carboxylic acid is a cyclopentane-based carboxylic acid derivative featuring a propanamido group (-NHCOCH2CH3) at the 3-position of the cyclopentane ring. The carboxylic acid group at position 1 and the amide substituent at position 3 suggest possible roles as a bioisostere for amino acids or enzyme inhibitors.

Eigenschaften

Molekularformel |

C9H15NO3 |

|---|---|

Molekulargewicht |

185.22 g/mol |

IUPAC-Name |

3-(propanoylamino)cyclopentane-1-carboxylic acid |

InChI |

InChI=1S/C9H15NO3/c1-2-8(11)10-7-4-3-6(5-7)9(12)13/h6-7H,2-5H2,1H3,(H,10,11)(H,12,13) |

InChI-Schlüssel |

MBVSUQVIOMFOBI-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(=O)NC1CCC(C1)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Propanamidocyclopentane-1-carboxylic acid can be achieved through several methods:

From Cyclopentane Derivatives: One common method involves the functionalization of cyclopentane derivatives. For example, cyclopentanone can be converted to the corresponding carboxylic acid via oxidation, followed by amide formation.

From Nitriles and Amides: Another approach is the hydrolysis of nitriles to form amides, which can then be converted to carboxylic acids under acidic or basic conditions.

Using Grignard Reagents: Grignard reagents can react with carbon dioxide to form carboxylic acids, which can then be further functionalized to introduce the amide group.

Industrial Production Methods

Industrial production of 3-Propanamidocyclopentane-1-carboxylic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

3-Propanamidocyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form more complex derivatives.

Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes.

Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different amide derivatives

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are commonly used oxidizing agents.

Reducing Agents: Lithium aluminum hydride (LiAlH₄) and borane (BH₃) in tetrahydrofuran (THF) are effective reducing agents

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary alcohols.

Wissenschaftliche Forschungsanwendungen

3-Propanamidocyclopentane-1-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It can be used to study enzyme interactions and metabolic pathways.

Wirkmechanismus

The mechanism of action of 3-Propanamidocyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the target molecule. For example, it may inhibit the activity of certain enzymes by binding to their active sites and preventing substrate access .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The table below compares key structural features and properties of 3-propanamidocyclopentane-1-carboxylic acid with related compounds:

Key Differences and Implications

Substituent Effects: Amide vs. Amino Groups: The propanamido group in the target compound offers greater hydrolytic stability compared to the amino group in (1R,3S)-3-aminocyclopentane carboxylic acid, which may protonate under physiological conditions . Aromatic vs.

Conformational Flexibility :

- The cyclopentene ring in 3-cyclopentene-1-carboxylic acid introduces strain and unsaturation, reducing conformational flexibility compared to the saturated cyclopentane scaffold .

Biological Activity: Amino acid analogs like (1R,3S)-3-aminocyclopentane carboxylic acid may mimic natural amino acids in metabolic pathways, whereas the propanamido group in the target compound could enhance binding to amide-recognizing enzymes or receptors. Fluorinated derivatives (e.g., ) exhibit unique pharmacokinetic profiles due to fluorine’s electronegativity and lipophilicity, a feature absent in the target compound.

Biologische Aktivität

3-Propanamidocyclopentane-1-carboxylic acid, specifically the racemic form rac-(1R,3S)-3-propanamidocyclopentane-1-carboxylic acid, is a chiral compound that has garnered attention in various fields of scientific research due to its unique structural features and potential biological activities. This compound consists of a cyclopentane ring with both a propanamide and a carboxylic acid functional group, which may influence its biological interactions and therapeutic applications.

- Molecular Formula : C₈H₁₃N₁O₂

- Molar Mass : Approximately 157.19 g/mol

- Structure : The compound features a cyclopentane ring with substitutions that provide distinct chemical reactivity.

The biological activity of rac-(1R,3S)-3-propanamidocyclopentane-1-carboxylic acid is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate biological pathways, leading to various effects depending on the context of use. The compound's dual functional groups allow for diverse reactivity, which is significant in medicinal chemistry for drug development and synthesis of complex molecules.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

- Antitumor Activity : Initial studies suggest that derivatives of cyclopentane compounds can exhibit antitumor properties by targeting specific metabolic pathways in cancer cells. For instance, structural analogs have been investigated for their ability to inhibit enzymes involved in cancer progression .

- Neuropharmacological Effects : The compound's interaction with neurotransmitter receptors suggests potential applications in neuropharmacology. Its structural similarities to known psychoactive compounds may enable it to modulate neurotransmission.

- Inhibition of Enzymatic Activity : The compound has shown promise in inhibiting specific enzymes, such as ornithine aminotransferase (OAT), which is implicated in liver cancer metabolism. This inhibition could lead to decreased tumor growth and improved therapeutic outcomes .

Case Studies

Several studies have explored the biological effects of related compounds and their mechanisms:

-

Inhibition of Ornithine Aminotransferase :

- A study designed novel cyclohexene analogs that exhibited selective inhibition of OAT, demonstrating the importance of structural modifications in enhancing biological activity. This approach provides insight into how similar modifications might enhance the activity of 3-propanamidocyclopentane-1-carboxylic acid .

-

Neuroactive Properties :

- Research into structurally related compounds has indicated potential neuroactive properties, suggesting that modifications to the cyclopentane structure could yield compounds with significant therapeutic effects on neurological disorders.

Comparative Analysis

To better understand the uniqueness and potential applications of rac-(1R,3S)-3-propanamidocyclopentane-1-carboxylic acid, a comparison with similar compounds is useful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| (1R,3S)-3-Aminocyclopentane-1-carboxylic acid | C₇H₁₃N₁O₂ | Contains an amino group instead of an amide |

| (1R,3S)-3-Fluorocyclopentane-1-carboxylic acid | C₈H₈FNO₂ | Incorporates a fluorine atom |

| (1S,3R)-cis-3-Methoxycarbonylcyclopentane-1-carboxylic acid | C₉H₁₄O₃ | Features a methoxycarbonyl group |

This table highlights the unique combination of functional groups in rac-(1R,3S)-3-propanamidocyclopentane-1-carboxylic acid that may provide distinct biological activities not observed in its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.